Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Description
“Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate” are defined by its molecular weight (314.36) and molecular formula (C16H14N2O3S) . More specific properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Elucidation
Research has extensively explored the synthesis and structural properties of thiophene derivatives, highlighting their potential in developing pharmacologically active compounds. For instance, a study delved into the synthesis of novel thiophene and benzothiophene derivatives, assessing their cytotoxicity against various cancer cell lines, demonstrating the utility of such compounds in anticancer research (Mohareb, Helal, Abdallah, & Shaloof, 2016). Another work focused on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, providing insights into the molecular configuration and stabilization mechanisms through hydrogen bonding (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Antimicrobial and Anticancer Properties
Various studies have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. For example, the bifunctional thiophene derivatives showcased promising antimicrobial activities, suggesting their potential as novel antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Similarly, thiophene derivatives have been investigated for their antiproliferative effects against a range of tumor cell lines, indicating their relevance in cancer therapy research (Thomas et al., 2014).
Novel Synthetic Routes and Derivatives
Research also focuses on developing new synthetic routes for thiophene derivatives, which could lead to novel compounds with enhanced pharmacological activities. The Gewald reaction, a cornerstone in thiophene synthesis, has been optimized under various conditions to yield novel thiophene derivatives with potential biological activities. A study highlighted a four-component Gewald reaction under organocatalyzed aqueous conditions, providing an efficient method for synthesizing 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
properties
IUPAC Name |
methyl 5-benzyl-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-16(20)13-10-12(9-11-5-3-2-4-6-11)22-15(13)18-14(19)7-8-17/h2-6,10H,7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWSELBXXNCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.